molecular formula C21H22ClN3O B4643356 7-chloro-N-[2-(dimethylamino)ethyl]-8-methyl-2-phenylquinoline-4-carboxamide

7-chloro-N-[2-(dimethylamino)ethyl]-8-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B4643356
M. Wt: 367.9 g/mol
InChI Key: MRRUYWXOHURUBB-UHFFFAOYSA-N
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Description

7-chloro-N-[2-(dimethylamino)ethyl]-8-methyl-2-phenylquinoline-4-carboxamide is a synthetic compound with a complex structure It belongs to the class of quinoline derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[2-(dimethylamino)ethyl]-8-methyl-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Chlorination: The quinoline core is then chlorinated at the 7-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Introduction of the Dimethylaminoethyl Group: The 2-(dimethylamino)ethyl group is introduced through a nucleophilic substitution reaction using 2-chloro-N,N-dimethylethylamine hydrochloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group at the 4-position, typically achieved through the reaction of the intermediate with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[2-(dimethylamino)ethyl]-8-methyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-chloro-N-[2-(dimethylamino)ethyl]-8-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in cancer therapy due to its ability to interact with DNA and inhibit topoisomerases.

    Industry: Utilized in the development of fluorescent probes and dyes for analytical purposes.

Mechanism of Action

The mechanism of action of 7-chloro-N-[2-(dimethylamino)ethyl]-8-methyl-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as DNA and topoisomerases. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: Similar structure but lacks the quinoline core.

    7-chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide: Contains a benzoxadiazole moiety instead of the quinoline core.

Uniqueness

7-chloro-N-[2-(dimethylamino)ethyl]-8-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific quinoline core structure, which imparts distinct biological activities and chemical reactivity. Its ability to intercalate into DNA and inhibit topoisomerases makes it a promising candidate for anticancer research.

Properties

IUPAC Name

7-chloro-N-[2-(dimethylamino)ethyl]-8-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-14-18(22)10-9-16-17(21(26)23-11-12-25(2)3)13-19(24-20(14)16)15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRUYWXOHURUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCCN(C)C)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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